molecular formula C13H12F3N3 B1336382 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 879072-54-5

3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1336382
M. Wt: 267.25 g/mol
InChI Key: PWKJCZGKAWNKDZ-UHFFFAOYSA-N
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Description

The compound "3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine" is a heterocyclic molecule that is part of a broader class of pyrazolopyridine derivatives. These compounds have been the subject of various studies due to their potential biological activities and their interesting chemical properties.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be achieved through different routes. One method involves the Suzuki-Miyaura cross-coupling of a triflate with (hetero)aryl boronic acids or esters, allowing for a diverse range of substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton . Another approach for synthesizing polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds is by reacting pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine, which can then undergo further reactions with nucleophiles to yield various polysubstituted systems .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives has been studied using various spectroscopic and crystallographic techniques. For instance, the compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was characterized by FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction methods, with its molecular geometry optimized using density functional theory (DFT) . Similarly, the molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have been elucidated, revealing the influence of substituents on the overall molecular structure .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions due to their polyfunctional nature. For example, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were prepared through selective N-alkylation, followed by reaction with different primary aliphatic amines, cyclic secondary amines, or l-amino acids . Additionally, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were synthesized via selective N-propargylation, followed by reaction with diverse substituted azides under Sharpless conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are closely related to their molecular structure. The presence of trifluoromethyl groups and other substituents can significantly affect the compound's reactivity, hydrogen bonding, and overall stability. For instance, the study of hydrogen-bonded chains of rings in certain tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives highlighted the impact of minor changes in substituents on the hydrogen-bonded structures . Additionally, the tautomerism and stability of these compounds in crystal and solution have been investigated, revealing the spontaneous transformation products and providing insights into their chemical behavior .

Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

This chemical has been extensively studied for its molecular conformations and hydrogen bonding patterns. For example, a study explored its conformation and hydrogen bonding in different dimensions, highlighting its significance in structural chemistry and potential applications in material sciences (Sagar et al., 2017).

Tautomerism and Structural Stability

Research has also been conducted on the tautomerism and structural stability of this compound, particularly in different environmental conditions such as crystal and solution states. This research is crucial for understanding its stability and reactivity in various applications (Gubaidullin et al., 2014).

Anticancer Activity

Several studies have synthesized derivatives of this compound and evaluated them for anticancer activity. For instance, derivatives have been assessed against multiple cancer cell lines, indicating their potential in cancer treatment and drug development (Chavva et al., 2013).

Synthesis Techniques and Applications

The synthesis techniques of this compound and its derivatives have been explored, with applications in various fields including medicinal chemistry and materials science. Research into efficient synthesis methods is crucial for its practical applications (Palka et al., 2014).

Potential as Corrosion Inhibitors

The compound has also been investigated for its potential as a corrosion inhibitor, particularly in industrial applications. Studies have explored its effectiveness in protecting metals against corrosion, which is vital for extending the lifespan of metal components (Dandia et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-8(2-4-9)12-10-7-17-6-5-11(10)18-19-12/h1-4,17H,5-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJCZGKAWNKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424688
Record name 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

CAS RN

879072-54-5
Record name 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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